molecular formula C22H31N3O4S B12694748 Einecs 305-040-5 CAS No. 94333-60-5

Einecs 305-040-5

Cat. No.: B12694748
CAS No.: 94333-60-5
M. Wt: 433.6 g/mol
InChI Key: XIAWABGWHRCFHB-RSAXXLAASA-N
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Description

Einecs 305-040-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Properties

CAS No.

94333-60-5

Molecular Formula

C22H31N3O4S

Molecular Weight

433.6 g/mol

IUPAC Name

(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid;piperidine

InChI

InChI=1S/C17H20N2O4S.C5H11N/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21;1-2-4-6-5-3-1/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21);6H,1-5H2/t15-;/m0./s1

InChI Key

XIAWABGWHRCFHB-RSAXXLAASA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)O.C1CCNCC1

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O.C1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Einecs 305-040-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthesis typically involves a series of chemical reactions, including condensation, oxidation, and reduction processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet commercial demands. The industrial methods often involve continuous flow processes, which allow for the efficient and consistent production of the compound. Advanced technologies, such as automated reactors and real-time monitoring systems, are employed to optimize the production process and ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Einecs 305-040-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various applications.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which have distinct properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

The reactions of this compound typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable in different scientific and industrial applications.

Scientific Research Applications

Einecs 305-040-5 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent and intermediate in organic synthesis, enabling the development of new molecules and materials.

    Biology: In biological research, this compound is utilized in studies related to enzyme activity, protein interactions, and cellular processes.

    Industry: this compound is employed in various industrial processes, including the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of Einecs 305-040-5 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed molecular mechanisms depend on the specific context and application of the compound.

Comparison with Similar Compounds

Einecs 305-040-5 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Einecs 203-770-8: Known for its applications in organic synthesis and as a solvent.

    Einecs 234-985-5: Used in the production of catalysts and as an oxidizing agent.

    Einecs 239-934-0: Employed in the manufacturing of electronic materials and as a precursor in chemical synthesis.

Compared to these compounds, this compound offers distinct advantages in terms of its reactivity, stability, and versatility in various applications.

Q & A

Basic: What methodological steps are critical for verifying the chemical identity and purity of Einecs 305-040-5 in experimental settings?

Answer:

  • Spectroscopic characterization : Use NMR (¹H/¹³C), FTIR, and mass spectrometry to confirm molecular structure. Cross-reference spectral data with published literature or databases.
  • Purity assessment : Employ HPLC or GC with standardized protocols (e.g., retention time matching, peak integration) and report purity thresholds (e.g., ≥95%) .
  • Documentation : Provide raw spectral data, chromatograms, and calibration curves in supplementary materials to ensure reproducibility .

Basic: Which spectroscopic techniques are most appropriate for resolving structural ambiguities in this compound derivatives?

Answer:

  • Multi-nuclear NMR : For stereochemical analysis, use 2D NMR techniques (e.g., COSY, NOESY) to resolve conformational isomers.
  • X-ray crystallography : To unambiguously determine crystal structure and bond angles, particularly for novel derivatives .
  • Cross-validation : Compare results with computational simulations (e.g., DFT calculations) to address discrepancies .

Advanced: How should researchers design experiments to investigate the degradation pathways of this compound under environmental conditions?

Answer:

  • Controlled variables : Include pH, temperature, UV exposure, and microbial activity. Use factorial design to isolate contributing factors .
  • Analytical endpoints : Quantify degradation products via LC-MS/MS and monitor reaction kinetics using pseudo-first-order models.
  • Data validation : Replicate experiments across independent labs to confirm mechanistic consistency .

Advanced: What frameworks can address contradictions in reactivity data for this compound across different studies?

Answer:

  • PICO/FINER criteria : Evaluate if studies align in Population (substrates), Intervention (reaction conditions), and Outcomes (yield/selectivity) .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data, accounting for heterogeneity in experimental setups .
  • Error analysis : Report confidence intervals and systematic errors (e.g., instrument calibration drift) to identify bias .

Advanced: What strategies mitigate reproducibility challenges in synthesizing this compound analogs?

Answer:

  • Protocol standardization : Detail catalyst loading, solvent purity, and inert atmosphere conditions. Use IUPAC nomenclature for reagents .
  • Batch-to-batch validation : Include three independent syntheses with statistical comparison of yields and purity (e.g., ANOVA).
  • Open-science practices : Share step-by-step videos or code for automated synthesis platforms in supplementary materials .

Advanced: Which statistical methods are robust for analyzing the ecological impact of this compound in longitudinal studies?

Answer:

  • Time-series analysis : Use ARIMA models to track concentration trends in soil/water samples.
  • Multivariate regression : Corrogate environmental factors (e.g., rainfall, organic content) with bioaccumulation data .
  • Uncertainty quantification : Report Bayesian credible intervals for risk assessment models .

Advanced: How can computational modeling improve mechanistic studies of this compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Validate with mutagenesis data .
  • MD simulations : Run 100-ns trajectories to analyze conformational stability. Compare force fields (e.g., AMBER vs. CHARMM) for accuracy .
  • Data transparency : Deposit trajectory files in public repositories (e.g., Zenodo) for peer validation .

Advanced: How should researchers handle variability in toxicity data for this compound across cell lines?

Answer:

  • Stratified analysis : Group data by cell type (e.g., epithelial vs. fibroblast) and assess IC₅₀ variability using coefficient of variation (CV).
  • Experimental controls : Include positive/negative controls (e.g., cisplatin for cytotoxicity) and normalize to cell viability assays (e.g., MTT) .
  • Ethical reporting : Disclose cell line authentication sources (e.g., ATCC) to prevent misidentification .

Advanced: What interdisciplinary approaches are effective for studying this compound’s role in materials science?

Answer:

  • Collaborative frameworks : Integrate chemical synthesis (e.g., sol-gel methods), surface characterization (e.g., SEM-EDS), and mechanical testing .
  • Data integration : Use platforms like Jupyter Notebooks to merge spectroscopic, thermal (DSC/TGA), and tensile strength datasets .
  • Peer review : Engage domain experts to evaluate methodological coherence and novelty .

Advanced: What longitudinal study designs are optimal for assessing this compound’s stability in pharmaceutical formulations?

Answer:

  • Accelerated stability testing : Use ICH Q1A guidelines to simulate long-term storage (e.g., 40°C/75% RH for 6 months) .
  • Degradation markers : Monitor via UPLC-PDA for oxidation/hydrolysis products. Apply Arrhenius kinetics to extrapolate shelf life .
  • Regulatory alignment : Align protocols with EMA/FDA requirements for preclinical data submission .

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